

Fmoc-D-Isoleucine molecular structure and formula

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An In-depth Technical Guide to Fmoc-D-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N- α -(9-Fluorenylmethoxycarbonyl)-D-isoleucine (**Fmoc-D-Isoleucine**), a critical chiral amino acid derivative indispensable for modern solid-phase peptide synthesis (SPPS). The document details its molecular structure, physicochemical properties, and primary applications, with a focus on its role in the development of peptide-based therapeutics. Detailed experimental protocols for its use in SPPS are provided, alongside safety and handling guidelines. This guide is intended to be a valuable resource for professionals in peptide chemistry, drug discovery, and biochemical research, facilitating the effective utilization of **Fmoc-D-Isoleucine** in their work.

Introduction

Fmoc-D-Isoleucine is a non-natural, chiral amino acid derivative that serves as a fundamental building block in the synthesis of peptides and proteins. The attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to the alpha-amino functionality of D-isoleucine allows for its controlled and sequential addition to a growing peptide chain during solid-phase peptide synthesis (SPPS).[1][2] The D-configuration of the isoleucine residue is of



particular importance in drug development, as it can confer enhanced proteolytic resistance, modulate secondary structures, and improve the bioavailability of peptide-based therapeutics.

[3] This guide offers a detailed examination of **Fmoc-D-Isoleucine**, from its fundamental properties to its practical application in the laboratory.

Molecular Structure and Properties

Fmoc-D-Isoleucine is characterized by the presence of the bulky, base-labile Fmoc group, the D-isoleucine core, and a free carboxylic acid group available for peptide bond formation.[4]

Molecular Formula and Structure

- Molecular Formula: C₂₁H₂₃NO₄[1][2][5][6][7]
- IUPAC Name: (2R,3R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-methylpentanoic acid[1][8]
- CAS Number: 143688-83-9[4][1][2][5][6][7]
- Synonyms: Fmoc-D-Ile-OH, N-α-Fmoc-D-Isoleucine[4][1][2][7][8]

Physicochemical Data

The following table summarizes the key physicochemical properties of **Fmoc-D-Isoleucine**.

Property	Value	Reference
Molecular Weight	353.41 g/mol	[5][6][8]
Appearance	White to off-white solid/powder	[1][7][8][9]
Melting Point	143-152 °C	[5][7][10]
Optical Rotation	[a]D25 = +10 ±1° (c=1 in DMF)	[10]
Solubility	Soluble in DMF, DMSO, NMP.	[3][11]
Purity	Typically >98.5% (HPLC)	[1][8][10]

Spectroscopic Data



A Certificate of Analysis for a representative batch of **Fmoc-D-Isoleucine** reported that the 1H NMR spectrum was consistent with its chemical structure.[9] Detailed NMR studies can differentiate between isoleucine and allo-isoleucine stereoisomers by analyzing the chemical shifts and coupling constants of the signals from the proton and carbon at the α -stereocenter. [12][13]

Experimental Protocols

The primary application of **Fmoc-D-Isoleucine** is in solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy.[14]

Synthesis of Fmoc-D-Isoleucine

While commercially available, a general two-step method for the synthesis of Fmoc-protected amino acids involves the formation of a stable dicyclohexylammonium (DCHA)-amino acid salt, followed by a reaction with an Fmoc-donating reagent like Fmoc-N-hydroxysuccinimide (Fmoc-OSu) under mild alkaline conditions. This method is reported to produce high-purity, oligomer-free Fmoc amino acids.

Step 1: Formation of D-Isoleucine DCHA Salt

- Dissolve D-isoleucine in acetone.
- Add an equimolar amount of dicyclohexylamine.
- Stir the mixture at room temperature for 4-5 hours to form the crystalline DCHA-amino acid salt.
- Isolate the salt by filtration and dry.

Step 2: Fmoc Protection

- Dissolve the D-Isoleucine DCHA salt in a mixture of water and acetonitrile.
- Adjust the pH to approximately 8 with a 10% sodium carbonate solution.
- Cool the solution to 0-5 °C.



- Add a solution of Fmoc-OSu in acetonitrile dropwise while maintaining the temperature.
- Allow the reaction to warm to room temperature and stir overnight.
- Acidify the reaction mixture to a pH of 2-3 with 5% potassium bisulfate.
- Extract the product with ethyl acetate.
- Wash the organic layer with saturated sodium chloride solution and water, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and crystallize the product from a suitable solvent system (e.g., dichloromethane and n-hexane).

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Isoleucine

The following is a standard manual protocol for the incorporation of **Fmoc-D-Isoleucine** into a peptide chain on a solid support (e.g., Wang or Rink Amide resin).

- 1. Resin Preparation:
- Place the desired amount of resin in a reaction vessel.
- Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[15]
- · Drain the DMF.
- 2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.[2][15]
- Agitate the mixture for 15-30 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.
- Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
- 3. Amino Acid Coupling:



- In a separate vial, dissolve **Fmoc-D-Isoleucine** (3-5 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU/HOBt or HATU/HOAt, 3-5 equivalents) in DMF.[15]
- Add a base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid.[15]
- Add the activated **Fmoc-D-Isoleucine** solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[2]
- Drain the coupling solution and wash the resin with DMF (3-5 times).
- 4. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 15-30 minutes.
- Wash the resin with DMF.
- 5. Cycle Repetition:
- Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
- 6. Final Cleavage and Deprotection:
- After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water,
 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide product.

Visualization of SPPS Workflow



The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using **Fmoc-D-Isoleucine**.



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Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Safety and Handling

Fmoc-D-Isoleucine should be handled in accordance with good industrial hygiene and safety practices.

- General Handling: Wear personal protective equipment, including gloves and safety glasses.
 Ensure adequate ventilation and avoid creating dust. Avoid contact with skin, eyes, and clothing.[5]
- Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and refrigerated at 2-8°C for long-term storage.[8][9][10][16]
- First Aid:
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
 - Skin Contact: Wash off with soap and plenty of water.[4]
 - Eye Contact: Flush eyes with water as a precaution.[4]
 - Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

This substance is not classified as hazardous according to Regulation (EC) No. 1272/2008.[4] However, standard laboratory precautions should always be observed.



Conclusion

Fmoc-D-Isoleucine is a high-value amino acid derivative that is essential for advanced peptide synthesis.[3] Its ability to be incorporated into peptide sequences via the robust and mild Fmoc-SPPS methodology makes it a vital tool in drug discovery and biotechnology.[1] The inclusion of a D-amino acid can significantly enhance the therapeutic properties of peptides, making **Fmoc-D-Isoleucine** an indispensable reagent for researchers aiming to develop novel peptidebased drugs with improved stability and efficacy.[4][3] Proper understanding of its properties and handling, along with optimized synthesis protocols, will ensure its successful application in the laboratory.

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